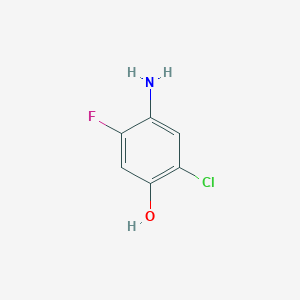

4-Amino-2-chloro-5-fluorophenol

Overview

Description

The compound 4-Amino-2-chloro-5-fluorophenol is a derivative of phenol, which is a molecule that has been extensively studied due to its relevance in pharmaceuticals and environmental science. The related compounds, such as 4-aminophenol and 4-chloro-2-aminophenol, have been the subject of various research studies due to their presence as degradation products in drug formulations and as toxic organic pollutants in the environment .

Synthesis Analysis

The synthesis of related fluorophenol compounds involves electrophilic amination, as seen in the study where 4-fluorophenol was treated with diazenes under mild conditions, leading to the removal of the fluorine atom and introduction of other functional groups . This suggests that similar methods could potentially be applied to synthesize 4-Amino-2-chloro-5-fluorophenol, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of phenol derivatives is crucial for their reactivity and physical properties. For instance, the introduction of fluorine atoms in phenol derivatives, as seen in the synthesis of fluorinated o-aminophenol derivatives, significantly affects their chemical behavior, such as pH sensitivity and ion affinity . The presence of chlorine and fluorine in 4-Amino-2-chloro-5-fluorophenol would likely influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical behavior of phenol derivatives is diverse. For example, 4-aminophenol, a related compound, can degrade in pharmaceutical formulations, and its quantification is essential for quality control . The degradation of 4-chloro-2-aminophenol has been studied using hydrodynamic cavitation combined with UV photolysis and ozonation, indicating that similar compounds can undergo complex degradation pathways . These studies provide insights into the potential chemical reactions that 4-Amino-2-chloro-5-fluorophenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives are influenced by their substituents. For instance, the introduction of fluorine atoms can lead to the formation of organosoluble and optically transparent materials with low dielectric constants, as seen in the study of fluorine-containing polyimides . The presence of amino and halogen groups in 4-Amino-2-chloro-5-fluorophenol would contribute to its solubility, thermal stability, and electronic properties, although specific data on this compound is not provided in the papers.

Scientific Research Applications

Fluorophores and Chemical Sensing

Fluorescent Chemosensors : Research on 4-Methyl-2,6-diformylphenol, a compound related to phenolic compounds, highlights its role in developing chemosensors for detecting metal ions, anions, and neutral molecules. Such chemosensors show high selectivity and sensitivity, indicating that fluorinated phenolic compounds like 4-Amino-2-chloro-5-fluorophenol could be valuable in developing new sensors for environmental monitoring, biomedical diagnostics, and chemical analysis (Roy, 2021).

Polyphenols and Health Applications

Antioxidant and Anti-inflammatory Properties : Chlorogenic acid, a phenolic compound, has been extensively studied for its antioxidant, anti-inflammatory, and other health-promoting properties. This suggests that structurally similar compounds, including 4-Amino-2-chloro-5-fluorophenol, could potentially have similar beneficial effects, warranting further research into their applications in nutraceuticals and functional foods (Naveed et al., 2018).

Photostability and Photophysics

Radiative Decay Engineering : Advances in fluorescence research, including the study of radiative decay engineering, highlight the potential of modifying the emission characteristics of fluorophores. Given its structural attributes, 4-Amino-2-chloro-5-fluorophenol could be explored within this context to enhance photostability, brightness, and directed emission for applications in fluorescence microscopy, bioimaging, and optical sensors (Lakowicz, 2001).

Safety and Hazards

properties

IUPAC Name |

4-amino-2-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUMTSUDDKDGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-5-fluorophenol | |

CAS RN |

524955-76-8 | |

| Record name | 4-amino-2-chloro-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

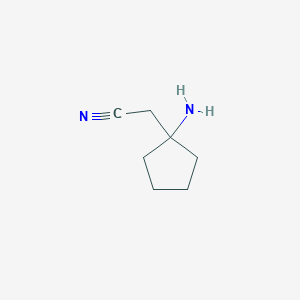

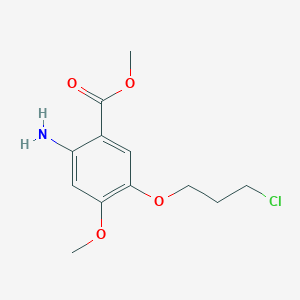

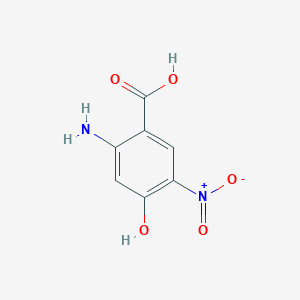

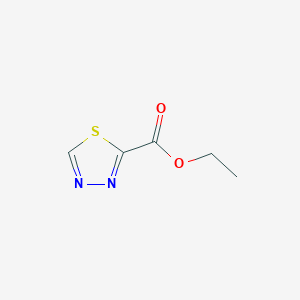

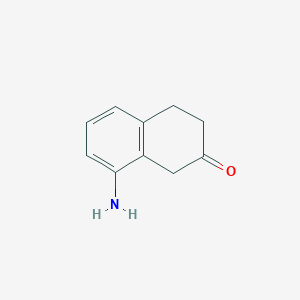

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)